2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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Overview
Description
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidin-5-ones. This compound is characterized by the presence of a bromopyridinyl group at the 2-position and a chlorine atom at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be achieved through a one-pot method that involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of appropriate precursors under specific conditions to form the desired heterocyclic structure. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the efficient formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the one-pot synthesis method. This would include scaling up the reaction, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopyridinyl and chloro groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: The compound can be reduced under specific conditions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents for reduction reactions, and specific catalysts for cycloaddition reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents at the bromopyridinyl or chloro positions, while reduction reactions may produce compounds with altered oxidation states.
Scientific Research Applications
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to biofilm formation and disruption, particularly in the context of bacterial infections.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidin-5-ones: Compounds with similar core structures but different substituents.
Pyrido[1,2-a]pyrimidin-4-ones: Compounds with a similar fused ring system but different functional groups.
Uniqueness
The uniqueness of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H4BrClN4OS |
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Molecular Weight |
343.59 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-7-chloro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H4BrClN4OS/c11-6-1-5(3-13-4-6)9-15-16-8(17)2-7(12)14-10(16)18-9/h1-4H |
InChI Key |
YPDSFZGXLWPKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN3C(=O)C=C(N=C3S2)Cl |
Origin of Product |
United States |
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